molecular formula C7H4N2O2S2 B13172211 2-(1,3-Thiazol-5-yl)-1,3-thiazole-5-carboxylic acid

2-(1,3-Thiazol-5-yl)-1,3-thiazole-5-carboxylic acid

Cat. No.: B13172211
M. Wt: 212.3 g/mol
InChI Key: ZVXNFGLTDCDXKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Thiazol-5-yl)-1,3-thiazole-5-carboxylic acid typically involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . This reaction is carried out under controlled conditions to ensure the formation of the desired thiazole rings.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions are essential to achieve high yields and purity .

Chemical Reactions Analysis

Scientific Research Applications

2-(1,3-Thiazol-5-yl)-1,3-thiazole-5-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-Thiazol-5-yl)-1,3-thiazole-5-carboxylic acid is unique due to its dual thiazole rings, which enhance its reactivity and biological activity compared to other single thiazole-containing compounds .

Properties

Molecular Formula

C7H4N2O2S2

Molecular Weight

212.3 g/mol

IUPAC Name

2-(1,3-thiazol-5-yl)-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C7H4N2O2S2/c10-7(11)5-2-9-6(13-5)4-1-8-3-12-4/h1-3H,(H,10,11)

InChI Key

ZVXNFGLTDCDXKF-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=N1)C2=NC=C(S2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.